molecular formula C21H20ClN3O5S B11378254 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11378254
M. Wt: 461.9 g/mol
InChI Key: WACPTWSVWOLEFK-UHFFFAOYSA-N
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Description

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a carboxamide group, a sulfonyl group, and a chlorinated phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and a guanidine derivative, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., an acid chloride or ester) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Sulfonylation: The sulfonyl group can be introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination and Methoxylation: The chlorinated phenyl group and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and methoxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2,4-dimethoxyphenyl)-2-sulfonylpyrimidine-4-carboxamide: Lacks the benzyl group.

    5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylphenyl)sulfonyl]pyrimidine-4-carboxamide: Lacks the benzyl group but has a similar sulfonyl group.

    5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine: Lacks the carboxamide group.

Uniqueness

The uniqueness of 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20ClN3O5S

Molecular Weight

461.9 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O5S/c1-13-5-4-6-14(9-13)12-31(27,28)21-23-11-16(22)19(25-21)20(26)24-17-8-7-15(29-2)10-18(17)30-3/h4-11H,12H2,1-3H3,(H,24,26)

InChI Key

WACPTWSVWOLEFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)Cl

Origin of Product

United States

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